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Compound of Interest

Compound Name: 6-Hydroxypicolinamide

Cat. No.: B2619347 Get Quote

An In-Depth Technical Guide to 6-Hydroxypicolinamide: Structure, Properties, and Catalytic

Applications

Introduction
6-Hydroxypicolinamide is a heterocyclic organic compound featuring a pyridine ring

substituted with both a hydroxyl and a carboxamide group. While a simple molecule in its own

right, it represents a foundational scaffold for a highly effective class of ligands in modern

organic synthesis. In its functional form, particularly as N-aryl derivatives, 6-
hydroxypicolinamide has emerged as a privileged structure for facilitating copper-catalyzed

cross-coupling reactions. These reactions are cornerstones in the synthesis of

pharmaceuticals, agrochemicals, and advanced materials, enabling the formation of crucial

carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds.

This guide, intended for researchers and drug development professionals, provides a detailed

exploration of the core chemical properties, structure, and spectroscopic signature of 6-
hydroxypicolinamide. It further delves into the synthesis and application of its derivatives as

powerful ligands, explaining the mechanistic rationale behind their efficacy and providing

actionable protocols for their use.

Part 1: Molecular Structure and Physicochemical
Properties
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The chemical identity of 6-Hydroxypicolinamide is defined by its unique arrangement of

functional groups on a pyridine core. Its structure exists in a tautomeric equilibrium between the

hydroxy-pyridine form and the pyridone form, with the latter, 6-oxo-1,6-dihydropyridine-2-

carboxamide, being the preferred tautomer and the basis for its IUPAC name.[1] This

tautomerism is a key feature influencing its coordination chemistry.

Chemical Structure
The two primary tautomeric forms of 6-Hydroxypicolinamide are illustrated below. The

pyridone form is generally favored in most conditions.
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Caption: Tautomeric equilibrium of 6-Hydroxypicolinamide.

Physicochemical Data
A summary of the key computed and experimental properties of the parent 6-
Hydroxypicolinamide molecule is provided below. These parameters are critical for predicting

its behavior in various solvent systems and for developing analytical methods.
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Property Value Source

Molecular Formula C₆H₆N₂O₂ PubChem[1]

Molecular Weight 138.12 g/mol PubChem[1]

IUPAC Name
6-oxo-1H-pyridine-2-

carboxamide
PubChem[1]

CAS Number 89640-67-5 PubChem[1]

XLogP3 (Computed) -0.7 PubChem[1]

Hydrogen Bond Donors 2 PubChem[1]

Hydrogen Bond Acceptors 3 PubChem[1]

Melting Point
194-196 °C (for 3-

Hydroxypicolinamide)
CAS Common Chemistry[2]

Note: Experimental data for the 6-hydroxy isomer is limited; the melting point of the related 3-

hydroxy isomer is provided for context.

Part 2: Spectroscopic Characterization
unambiguous identification of 6-hydroxypicolinamide and its derivatives relies on a

combination of spectroscopic techniques. The expected spectral features are derived from its

core structure.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three protons

on the pyridine ring, typically in the aromatic region (δ 6.0-8.5 ppm). The two amide protons

(-CONH₂) would likely appear as a broad singlet, and the N-H proton of the pyridone

tautomer would also be observable. The exact chemical shifts are highly sensitive to the

solvent used due to hydrogen bonding effects.[5]

¹³C NMR: The carbon NMR would display six distinct signals. The carbonyl carbons (amide

and pyridone) would be the most downfield (typically δ 160-175 ppm), while the other four

carbons of the pyridine ring would appear in the aromatic region.
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Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups.[5]

N-H Stretching: Broad bands in the 3200-3400 cm⁻¹ region corresponding to the amide and

pyridone N-H groups.

C=O Stretching: Strong, sharp absorptions between 1650-1700 cm⁻¹ are characteristic of

the amide and pyridone carbonyl groups.

C=C and C=N Stretching: Absorptions in the 1550-1620 cm⁻¹ region are indicative of the

pyridine ring.

Mass Spectrometry (MS)
Electron Impact Mass Spectrometry (EI-MS) would show a molecular ion (M⁺) peak

corresponding to the compound's molecular weight (138.12 g/mol ).[4] High-resolution mass

spectrometry (HRMS) can be used to confirm the elemental composition.[6]

Part 3: Synthesis and Reactivity
The utility of the 6-hydroxypicolinamide scaffold lies in its accessible synthesis and its

predictable reactivity as a bidentate ligand.

Synthetic Pathways
The most direct synthesis for N-substituted 6-hydroxypicolinamide ligands involves the amide

coupling of 6-hydroxypicolinic acid with a corresponding amine.[7] While efficient for simple

amines, this can be challenging for sterically hindered or electron-deficient anilines.

A more robust and scalable "telescoped" process has been developed for industrial

applications, particularly for the highly effective N-(2,6-Dimethylphenyl)-6-
hydroxypicolinamide ligand.[8] This process avoids costly reagents and minimizes waste.
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General Workflow for N-Aryl-6-hydroxypicolinamide Synthesis

6-Chloropicolinoyl chloride
(Starting Material)

Schotten-Baumann Amidation
(+ Arylamine, e.g., 2,6-dimethylaniline)

N-Aryl-6-chloropicolinamide
(Intermediate)

Ullmann-Type Hydroxylation
(Cu catalyst, base, water/DMSO)

N-Aryl-6-hydroxypicolinamide
(Final Product)

Purification
(Crystallization/Chromatography)

Click to download full resolution via product page

Caption: A robust, multi-step synthesis workflow.

This protocol is adapted from a validated industrial process.[8] The causality behind this choice

is its high efficiency and scalability, avoiding sensitive reagents.

Amidation: 6-chloropicolinoyl chloride is reacted with the desired arylamine (e.g., 2,6-

dimethylaniline) in a suitable solvent like toluene. The reaction proceeds without an external

base, as the HCl byproduct is removed.

Solvent Exchange: The initial solvent is replaced with a mixture of water and a high-boiling

polar aprotic solvent like DMSO. This choice is critical for the subsequent hydroxylation step,

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b2619347?utm_src=pdf-body-img
https://pubs.acs.org/doi/10.1021/acs.oprd.5c00358
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2619347?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ensuring all components remain in solution at elevated temperatures.

Hydroxylation: A copper catalyst (e.g., CuI) and a base (e.g., NaOH or K₃PO₄) are added.

The mixture is heated to approximately 100 °C. The copper catalyzes the displacement of

the chloride with a hydroxide group.

Workup and Isolation: After the reaction is complete, the product is isolated, typically through

crystallization after pH adjustment, and purified. The purity is validated using NMR and

HPLC.

Reactivity and Role as a Ligand
The power of 6-hydroxypicolinamide derivatives lies in their function as ligands in copper

catalysis. The pyridone oxygen and the amide nitrogen act as a bidentate chelate, binding to a

copper(I) center. This chelation stabilizes the catalytic species, increasing its reactivity and

preventing catalyst degradation. Picolinamide ligands offer significant advantages over

traditional palladium or nickel systems, including lower metal cost, reduced toxicity, and often a

broader substrate scope.

Part 4: Applications in Catalysis and Drug
Development
The primary application of N-substituted 6-hydroxypicolinamides is in facilitating copper-

catalyzed cross-coupling reactions, which are indispensable in modern drug discovery.

Copper-Catalyzed C-N and C-O Cross-Coupling
These ligands have proven highly effective for the coupling of (hetero)aryl halides (chlorides

and bromides) with a wide range of primary amines and alcohols.[7][8] This allows for the

modular construction of complex molecules from simpler building blocks.
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Simplified Catalytic Cycle for Cu-Catalyzed C-N Coupling

Cu(I)-Ligand
(Active Catalyst)

Oxidative
Addition
(Ar-X)

Ar-Cu(III)-X
(Ligand)

Ligand Exchange
(+ R-NH2)

Ar-Cu(III)-NHR
(Ligand)

Reductive
Elimination

Ar-NHR
(Product)
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Caption: Key steps in a ligand-accelerated C-N coupling reaction.

This self-validating protocol is a representative example of the ligand's application.[7]
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Reaction Setup: To an oven-dried reaction vessel, add CuI (2-10 mol%), the N-(2,6-

dimethylphenyl)-6-hydroxypicolinamide ligand (2-10 mol%), the aryl bromide (1.0 equiv),

the primary amine (1.2 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0 equiv). The choice

of a stronger base like K₃PO₄ can accelerate the coupling of less reactive aryl chlorides.[7]

Solvent Addition: Add a polar aprotic solvent, such as DMSO or sulfolane, under an inert

atmosphere (e.g., nitrogen or argon).

Reaction: Heat the mixture to 80-120 °C and monitor the reaction progress by TLC or LC-

MS.

Workup: Upon completion, cool the reaction, dilute with a suitable organic solvent (e.g., ethyl

acetate), and wash with water to remove the base and DMSO.

Purification and Validation: Dry the organic layer, concentrate it, and purify the residue by

column chromatography. The structure and purity of the final product must be confirmed by

NMR and MS analysis.

Machine Learning-Accelerated Ligand Design
Recent advancements have utilized machine learning models to accelerate the design of new

6-hydroxypicolinamide-based ligands and optimize reaction conditions.[9] By training

algorithms on historical data, researchers can predict the performance of un-synthesized

ligands, leading to the rapid discovery of catalysts with exceptionally high efficiency, achieving

catalyst loadings as low as 0.01 mol% for certain hydroxylation reactions.[9] This approach

represents the cutting edge of catalyst development, combining empirical chemistry with data

science.

Conclusion
6-Hydroxypicolinamide is more than a simple heterocyclic molecule; it is the key to a versatile

and powerful class of ligands that have had a significant impact on synthetic organic chemistry.

Its derivatives provide a cost-effective, low-toxicity, and highly efficient alternative to traditional

heavy-metal catalysts for crucial C-N and C-O bond-forming reactions. The straightforward

synthesis, robust performance, and potential for data-driven optimization ensure that the 6-
hydroxypicolinamide scaffold will remain an important tool for researchers and professionals

in drug development and fine chemical synthesis for the foreseeable future.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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